Ortho-Hydroxy Requirement for Zinc Chelation
The ortho-hydroxy N-acyl hydrazone motif is indispensable for procaspase-3 activation via zinc chelation; removal or methylation of the ortho-hydroxyl abolishes activity [1]. The target compound retains the free ortho-hydroxyl, whereas the 5-bromo-2-methoxy analog (CAS 315182-78-6) replaces this critical hydroxyl with a methoxy group, rendering it incapable of zinc chelation and thus inactive as a procaspase-3 activator [2]. This single functional-group difference constitutes a binary activity gatekeeper distinguishing the target compound from its closest commercially available analog.
| Evidence Dimension | Presence of free ortho-hydroxyl group essential for zinc chelation and procaspase-3 activation |
|---|---|
| Target Compound Data | Free ortho-OH present at 2-position of 5-bromo-2-hydroxybenzylidene ring |
| Comparator Or Baseline | 2-(4-Benzyl-1-piperazinyl)-N'-(5-bromo-2-methoxybenzylidene)acetohydrazide (CAS 315182-78-6): ortho-OCH₃ instead of ortho-OH; 2-(4-Benzyl-1-piperazinyl)-N'-(2-hydroxybenzylidene)acetohydrazide (CAS 315183-08-5): ortho-OH present but no 5-bromo substituent |
| Quantified Difference | Present (target) vs. absent (methoxy analog) for the zinc-chelating ortho-OH; PAC-1 class SAR shows >100-fold loss of procaspase-3 activation upon ortho-OH methylation [1] |
| Conditions | SAR established in PAC-1 analogue library; procaspase-3 enzymatic assay in vitro |
Why This Matters
For any research program targeting procaspase-3 activation, the 5-bromo-2-methoxy analog is functionally inert regardless of its structural similarity; procurement of the correct ortho-hydroxy compound is non-negotiable.
- [1] Peterson, Q. P.; Goode, D. R.; West, D. C.; Ramsey, K. N.; Lee, J. J. Y.; Hergenrother, P. J. PAC-1 Activates Procaspase-3 in Vitro through Relief of Zinc-Mediated Inhibition. J. Mol. Biol. 2009, 388 (1), 144–158. View Source
- [2] Sigma-Aldrich. 2-(4-Benzyl-1-piperazinyl)-N'-(5-bromo-2-methoxybenzylidene)acetohydrazide (CAS 315182-78-6). AldrichCPR Product Listing. View Source
